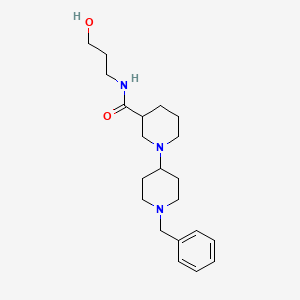![molecular formula C14H16FN5 B5312522 2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)
2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as FPHN and has been studied for its mechanism of action, as well as its biochemical and physiological effects.
作用機序
The mechanism of action of FPHN is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. FPHN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Additionally, FPHN has been shown to inhibit the activity of beta-secretase, which is an enzyme involved in the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
FPHN has been shown to have several biochemical and physiological effects on the body. Studies have shown that FPHN can reduce inflammation in the body by inhibiting the activity of COX-2. Additionally, FPHN has been shown to inhibit the growth of cancer cells by inducing apoptosis (cell death) in these cells. FPHN has also been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using FPHN in lab experiments is that it is relatively easy to synthesize and purify. Additionally, FPHN has been shown to have a wide range of potential applications in various fields of research. However, one of the limitations of using FPHN in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on FPHN. One area of research is the development of FPHN-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the development of FPHN-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of FPHN and its potential applications in other fields of research.
合成法
The synthesis of FPHN involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by the addition of piperidine and finally, the addition of acetonitrile. The resulting compound is then purified to obtain FPHN in its pure form.
科学的研究の応用
FPHN has been extensively studied for its potential applications in various fields of research. One of the most promising applications of FPHN is in the field of medicine. Several studies have shown that FPHN has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, FPHN has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of beta-amyloid plaques.
特性
IUPAC Name |
(1E)-N-(2-fluoroanilino)-2-imino-2-piperidin-1-ylethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5/c15-11-6-2-3-7-12(11)18-19-13(10-16)14(17)20-8-4-1-5-9-20/h2-3,6-7,17-18H,1,4-5,8-9H2/b17-14?,19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNUYWGTKTFEV-QFVQXBGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C(=NNC2=CC=CC=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=N)/C(=N/NC2=CC=CC=C2F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5312441.png)
![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)
![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5312466.png)
![N-allyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5312472.png)
![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)
![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5312500.png)


![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)

![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)